(4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole) (4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole)
Brand Name: Vulcanchem
CAS No.: 131833-92-6
VCID: VC21264706
InChI: InChI=1S/C15H26N2O2/c1-9(2)11-7-18-13(16-11)15(5,6)14-17-12(8-19-14)10(3)4/h9-12H,7-8H2,1-6H3/t11-,12-/m1/s1
SMILES: CC(C)C1COC(=N1)C(C)(C)C2=NC(CO2)C(C)C
Molecular Formula: C15H26N2O2
Molecular Weight: 266.38 g/mol

(4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole)

CAS No.: 131833-92-6

Cat. No.: VC21264706

Molecular Formula: C15H26N2O2

Molecular Weight: 266.38 g/mol

* For research use only. Not for human or veterinary use.

(4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole) - 131833-92-6

Specification

CAS No. 131833-92-6
Molecular Formula C15H26N2O2
Molecular Weight 266.38 g/mol
IUPAC Name (4S)-4-propan-2-yl-2-[2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-dihydro-1,3-oxazole
Standard InChI InChI=1S/C15H26N2O2/c1-9(2)11-7-18-13(16-11)15(5,6)14-17-12(8-19-14)10(3)4/h9-12H,7-8H2,1-6H3/t11-,12-/m1/s1
Standard InChI Key XFZUPCITFHSROM-VXGBXAGGSA-N
Isomeric SMILES CC(C)[C@H]1COC(=N1)C(C)(C)C2=N[C@H](CO2)C(C)C
SMILES CC(C)C1COC(=N1)C(C)(C)C2=NC(CO2)C(C)C
Canonical SMILES CC(C)C1COC(=N1)C(C)(C)C2=NC(CO2)C(C)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator